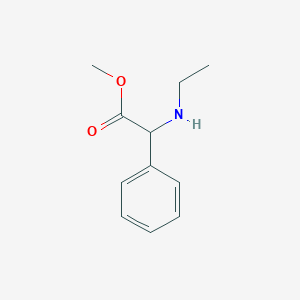
Methyl 2-(ethylamino)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(ethylamino)-2-phenylacetate is an organic compound with a complex structure that includes an ester functional group, an ethylamino group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-2-phenylacetate typically involves the esterification of 2-(ethylamino)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions: Methyl 2-(ethylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 2-(ethylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-(ethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes or receptors in biological systems. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
- Methyl 2-(methylamino)-2-phenylacetate
- Ethyl 2-(ethylamino)-2-phenylacetate
- Methyl 2-(ethylamino)-2-(4-methylphenyl)acetate
Comparison: Methyl 2-(ethylamino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for targeted applications in research and industry.
生物活性
Methyl 2-(ethylamino)-2-phenylacetate, a compound characterized by its ethylamino and phenylacetate groups, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
The compound features an ethylamino group which plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethylamino group facilitates hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation markers in vitro.
- Analgesic Properties : The compound may exhibit pain-relief properties, akin to other phenylacetate derivatives.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.
Data Table: Biological Activities and Mechanisms
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was tested on human cell lines to assess its anti-inflammatory properties. Results indicated a significant reduction in the levels of TNF-alpha and IL-6, suggesting that the compound effectively inhibits inflammatory pathways.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration of this compound resulted in decreased neuronal loss and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2-(ethylamino)-2-phenylacetate |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10(11(13)14-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChI 键 |
MOPSWWKBVQWSIT-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C1=CC=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















